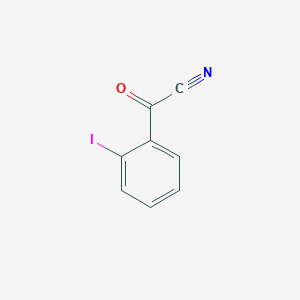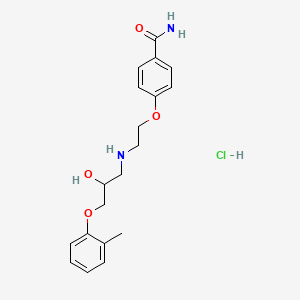
2-Iodobenzoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodobenzoyl cyanide is an organic compound with the molecular formula C8H4INO It is a derivative of benzoic acid, where the hydrogen atom at the ortho position is replaced by an iodine atom and the carboxyl group is replaced by a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iodobenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with good purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic nature of cyanide compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The cyanide group can be reduced to an amine or other functional groups.
Oxidation: The compound can undergo oxidation reactions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoyl cyanides.
Reduction: Formation of benzylamines.
Oxidation: Formation of benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Iodobenzoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-iodobenzoyl cyanide involves its reactivity with various nucleophiles and electrophiles. The iodine atom and cyanide group provide sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzoic acid: Similar structure but with a carboxyl group instead of a cyanide group.
2-Iodobenzoyl chloride: Contains a chloride group instead of a cyanide group.
Benzyl cyanide: Lacks the iodine atom but contains a cyanide group attached to a benzyl group.
Uniqueness
2-Iodobenzoyl cyanide is unique due to the presence of both an iodine atom and a cyanide group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
88562-27-0 |
|---|---|
Fórmula molecular |
C8H4INO |
Peso molecular |
257.03 g/mol |
Nombre IUPAC |
2-iodobenzoyl cyanide |
InChI |
InChI=1S/C8H4INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H |
Clave InChI |
FXGKEBVJFYUMAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)





![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)


